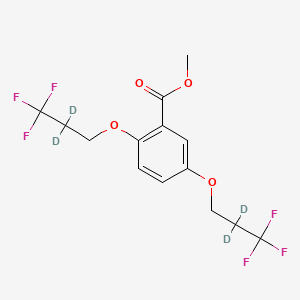
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is a deuterated derivative of Methyl 2,5-bis(trifluoroethoxy)benzoate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 typically involves the deuteration of Methyl 2,5-bis(trifluoroethoxy)benzoate. The process can be carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common methods include:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst.
Direct Deuteration: Using deuterated reagents such as deuterated trifluoroethanol in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2,5-bis(trifluoroethoxy)benzoic acid.
Reduction: Formation of 2,5-bis(trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is used in a wide range of scientific research applications:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its unique isotopic properties.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,5-bis(trifluoroethoxy)benzoate: The non-deuterated version of the compound.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d3: A partially deuterated version with three deuterium atoms.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of four deuterium atoms offers a balance between isotopic labeling and maintaining the compound’s original properties.
Propriétés
Formule moléculaire |
C14H14F6O4 |
|---|---|
Poids moléculaire |
364.27 g/mol |
Nom IUPAC |
methyl 2,5-bis(2,2-dideuterio-3,3,3-trifluoropropoxy)benzoate |
InChI |
InChI=1S/C14H14F6O4/c1-22-12(21)10-8-9(23-6-4-13(15,16)17)2-3-11(10)24-7-5-14(18,19)20/h2-3,8H,4-7H2,1H3/i4D2,5D2 |
Clé InChI |
RTHAZRDGXGHJHA-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(COC1=CC(=C(C=C1)OCC([2H])([2H])C(F)(F)F)C(=O)OC)C(F)(F)F |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OCCC(F)(F)F)OCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


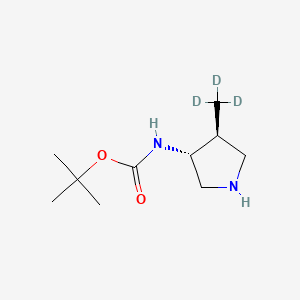


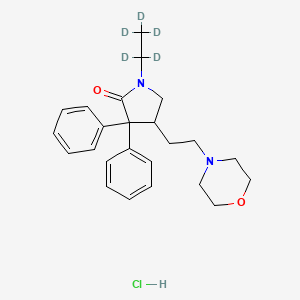
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
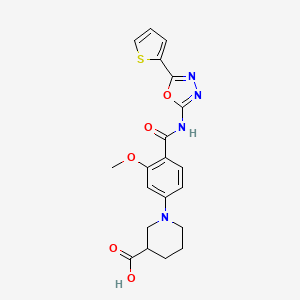
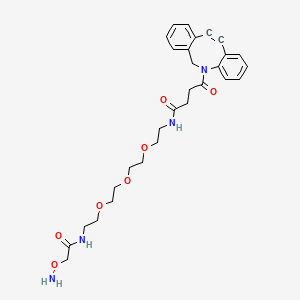

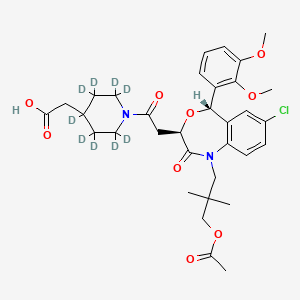
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
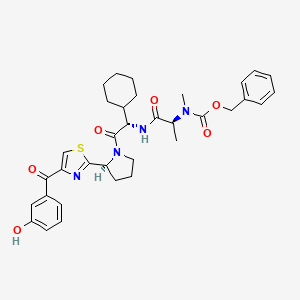
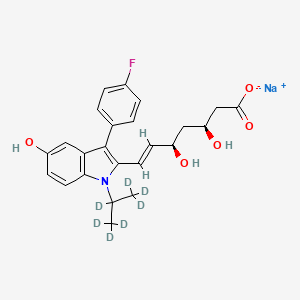
![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)

